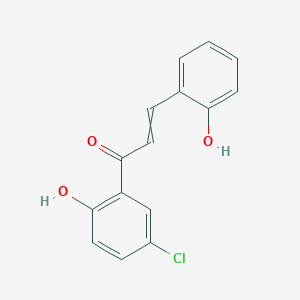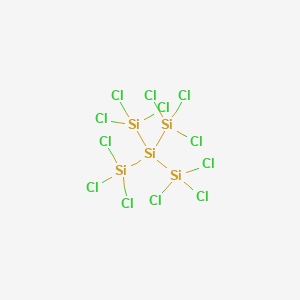
Tetrakis(trichlorosilyl)silane
Overview
Description
Tetrakis(trichlorosilyl)silane is a silicon-based compound with the chemical formula Si(SiCl₃)₄. It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its high reactivity and unique structural properties, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(trichlorosilyl)silane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride (SiCl₄) with elemental silicon at high temperatures . Another method includes the chlorination of calcium silicide . Additionally, the photolysis of trichlorosilane or bis(trichlorosilyl)mercury can also yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the high-temperature reaction of silicon tetrachloride with silicon. This process is energy-intensive and requires careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(trichlorosilyl)silane undergoes various chemical reactions, including substitution, reduction, and oxidation. Its high reactivity is primarily due to the presence of multiple trichlorosilyl groups.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles that replace one or more trichlorosilyl groups. Common reagents include alkyl or aryl halides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation typically involves reagents like oxygen or ozone, leading to the formation of silicon-oxygen bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while reduction and oxidation reactions can produce silicon hydrides and siloxanes, respectively .
Scientific Research Applications
Tetrakis(trichlorosilyl)silane has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate its use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of tetrakis(trichlorosilyl)silane involves its high reactivity due to the presence of trichlorosilyl groups. These groups can undergo various chemical transformations, enabling the compound to participate in multiple reaction pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Hexachlorodisilane (Si₂Cl₆): Similar in reactivity and used in silicon deposition processes.
Trichlorosilane (HSiCl₃): A key reagent in the production of high-purity silicon.
Silicon Tetrachloride (SiCl₄): Used as a precursor in the synthesis of various silicon compounds.
Uniqueness: Tetrakis(trichlorosilyl)silane is unique due to its high reactivity and the presence of multiple trichlorosilyl groups, which allow for diverse chemical transformations. Its ability to act as a precursor for various organosilicon compounds and its applications in high-purity silicon production make it a valuable compound in both research and industry .
Properties
IUPAC Name |
tetrakis(trichlorosilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl12Si5/c1-13(2,3)17(14(4,5)6,15(7,8)9)16(10,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCXJJZPNJOAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl12Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90790009 | |
| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90790009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50350-62-4 | |
| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90790009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of the reaction between Tetrakis(trichlorosilyl)silane and HCl?
A1: The research paper highlights that this compound undergoes a specific cleavage reaction when exposed to Hydrogen chloride (HCl) in a Silicon tetrachloride (SiCl4) solution. [] This controlled reaction yields Tris(trichlorosilyl)silane (HSi(SiCl3)3) and SiCl4 as products. [] The ability to selectively cleave this compound using HCl opens up possibilities for controlled synthesis and modification of oligosilanes. This reaction is particularly interesting because it provides a method for obtaining specific chlorinated oligosilanes which could serve as precursors for more complex silicon-containing compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


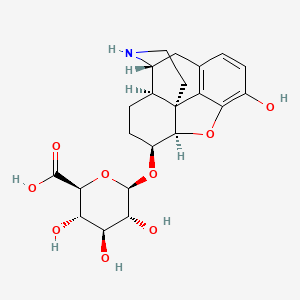
![[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1514479.png)
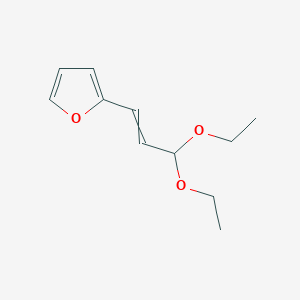
![Silane, bicyclo[2.2.1]hept-2-yldimethoxymethyl-](/img/structure/B1514483.png)
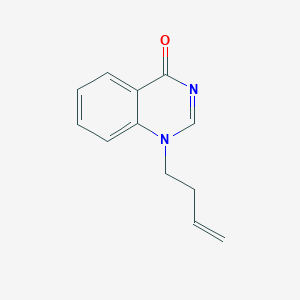
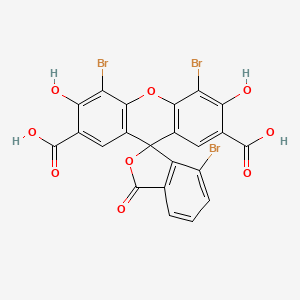

![N-Benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B1514489.png)
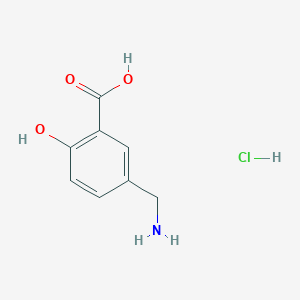
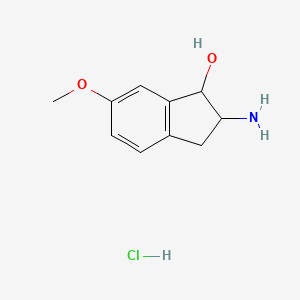
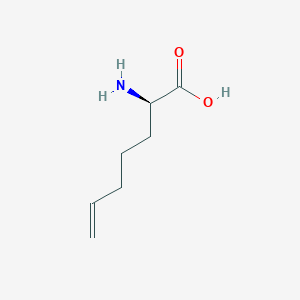
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(phenylmethyl)-, (2R)-](/img/structure/B1514497.png)

